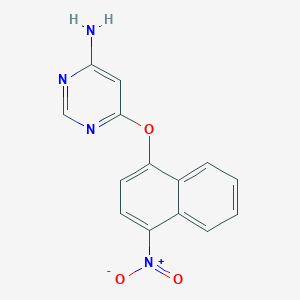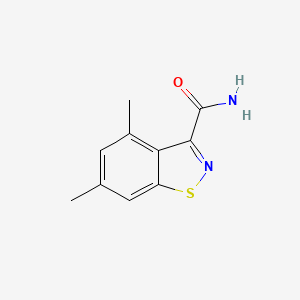![molecular formula C13H21ClN2O B8283105 1-[2-(propan-2-yloxy)phenyl]piperazine hydrochloride](/img/structure/B8283105.png)
1-[2-(propan-2-yloxy)phenyl]piperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(propan-2-yloxy)phenyl]piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(propan-2-yloxy)phenyl]piperazine hydrochloride typically involves the reaction of 2-(methylethoxy)aniline with piperazine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(propan-2-yloxy)phenyl]piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions may require catalysts and specific solvents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[2-(methylethoxy)phenyl]piperazine N-oxide, while reduction may produce N-[2-(methylethoxy)phenyl]piperazine.
Wissenschaftliche Forschungsanwendungen
1-[2-(propan-2-yloxy)phenyl]piperazine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic properties, such as its use in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1-[2-(propan-2-yloxy)phenyl]piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Methoxyphenyl)piperazine
- 1-(4-Methoxyphenyl)piperazine
- 1-(2-Pyridyl)piperazine
Uniqueness
1-[2-(propan-2-yloxy)phenyl]piperazine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C13H21ClN2O |
|---|---|
Molekulargewicht |
256.77 g/mol |
IUPAC-Name |
1-(2-propan-2-yloxyphenyl)piperazine;hydrochloride |
InChI |
InChI=1S/C13H20N2O.ClH/c1-11(2)16-13-6-4-3-5-12(13)15-9-7-14-8-10-15;/h3-6,11,14H,7-10H2,1-2H3;1H |
InChI-Schlüssel |
NKEIAEUGWHDCPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=CC=C1N2CCNCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Benzamido-1-[2-(p-methoxyphenyl)ethyl]piperidine](/img/structure/B8283038.png)







![2-[3-(3-Bromo-2,5-dimethoxyphenyl)propyl]-1,3-dioxane](/img/structure/B8283094.png)
![Methyl 2-[(3-Bromopropylimino)methyl]phenylcarbamate](/img/structure/B8283097.png)

![4-Hydroxybenzo[d][1,2,3]triazine-8-carboxamide](/img/structure/B8283112.png)

